molecular formula C22H23ClFN5O3S B2365530 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251686-90-4

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2365530
CAS No.: 1251686-90-4
M. Wt: 491.97
InChI Key: LEZGPQHVWOKUOM-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-fluoroindole: Known for its antimicrobial activity.

The uniqueness of N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea lies in its specific substitution pattern and the combination of chloro and fluoro groups, which may contribute to its distinct biological activities.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluoro-3-methylphenyl)-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3S/c1-15-13-17(5-8-20(15)24)25-21(30)19-14-27(2)26-22(19)33(31,32)29-11-9-28(10-12-29)18-6-3-16(23)4-7-18/h3-8,13-14H,9-12H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZGPQHVWOKUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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